molecular formula C23H20N4O3 B160856 Aurora Kinase Inhibitor II CAS No. 331770-21-9

Aurora Kinase Inhibitor II

Cat. No. B160856
M. Wt: 400.4 g/mol
InChI Key: IMYVCWQAHSYYOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aurora Kinase Inhibitor II, also referenced under CAS 331770-21-9, is a small molecule that controls the biological activity of Aurora Kinase . It is primarily used for Phosphorylation & Dephosphorylation applications . The Aurora kinase family comprises cell cycle-regulated serine/threonine kinases important for mitosis . Their activity and protein expression peak during mitosis to orchestrate important mitotic processes including centrosome maturation, chromosome alignment, chromosome segregation, and cytokinesis .


Synthesis Analysis

Pyrimidine-based scaffolds have been used in the synthesis of Aurora Kinase inhibitors . This review focuses on the pyrimidine fused heterocyclic compounds modulating the AURK proteins in different phases of clinical trials as anticancer agents .


Molecular Structure Analysis

The structure and active site of Aurora-2-adenosine complex has been determined . The hinge, glycine-rich loop, and activation loop are key features of the protein kinase fold involved in binding adenosine .


Chemical Reactions Analysis

While specific chemical reactions involving Aurora Kinase Inhibitor II are not detailed in the search results, it’s known that Aurora kinases play a key role in cell-cycle control, which is a fundamental process for genome maintenance, repairing DNA damage, and preventing the proliferation of cells with malignant potential .

Scientific Research Applications

Aurora Kinase Inhibitor II in Cancer Therapy

Aurora kinase inhibitors, including Aurora Kinase Inhibitor II, are primarily explored in the context of cancer therapy due to their role in cell division processes such as mitotic entry, progression, and cytokinesis. These inhibitors target aurora A and B kinases, which are often overexpressed in cancer cells and associated with poor prognosis. The disruption of the mitotic machinery by these inhibitors is a recognized anticancer strategy, as evidenced by the effectiveness of multiple chemotherapeutic agents that act through similar mechanisms. Current research indicates that a number of small molecule inhibitors of the aurora kinases have been discovered and tested both in vivo and in vitro, with some advancing to Phase II clinical trials (Green, Woolery, & Mahadevan, 2011).

Additionally, aurora kinases, being essential for spindle assembly, centrosome maturation, chromosomal segregation, and cytokinesis during mitosis, have been linked to genomic instability and tumorigenesis when overexpressed or amplified. Approximately 13 aurora kinase inhibitors are currently under Phase I/II evaluation for various cancers, and many more are in preclinical testing. These findings emphasize the significant role that aurora kinase inhibitors like Aurora Kinase Inhibitor II could play in future cancer therapies, either as monotherapy or in combination with existing treatments (Cheung, Coumar, Hsieh, & Chang, 2009).

Inhibitor Development and Mechanisms

Research into Aurora Kinase Inhibitor II also involves understanding its development and mechanisms. Insights into the medicinal chemistry of aurora kinase inhibitors, especially regarding the patent literature and novel inhibitor structures, are crucial. This includes examining the various strategies employed in developing these inhibitors and their efficacy in targeting aurora kinases, which play a pivotal role in the mitosis process and are involved in tumorigenesis. The literature reveals that there are common strategies utilized by different groups in developing Aurora kinase inhibitors, which can be instrumental in laying out new strategies for novel inhibitors (Coumar, Cheung, Chang, & Hsieh, 2009).

In the context of clinical applications, a comprehensive understanding of the pharmacokinetics, efficacy, and potential toxicity of Aurora Kinase Inhibitor II is critical. Clinical studies and trials are a primary source of this information, providing insights into the therapeutic potential and safety profile of these inhibitors in treating various cancer types (Liewer & Huddleston, 2018).

Safety And Hazards

Aurora Kinase Inhibitor II is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

N-[4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3/c1-29-20-12-18-19(13-21(20)30-2)24-14-25-22(18)26-16-8-10-17(11-9-16)27-23(28)15-6-4-3-5-7-15/h3-14H,1-2H3,(H,27,28)(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMYVCWQAHSYYOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00425012
Record name Aurora Kinase Inhibitor II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00425012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aurora Kinase Inhibitor II

CAS RN

331770-21-9
Record name Aurora kinase inhibitor II
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0331770219
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aurora Kinase Inhibitor II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00425012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AURORA KINASE INHIBITOR II
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57YX8GY957
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aurora Kinase Inhibitor II
Reactant of Route 2
Reactant of Route 2
Aurora Kinase Inhibitor II
Reactant of Route 3
Reactant of Route 3
Aurora Kinase Inhibitor II
Reactant of Route 4
Reactant of Route 4
Aurora Kinase Inhibitor II
Reactant of Route 5
Reactant of Route 5
Aurora Kinase Inhibitor II
Reactant of Route 6
Reactant of Route 6
Aurora Kinase Inhibitor II

Citations

For This Compound
87
Citations
MR Epis, KM Giles, DJ Beveridge, KL Richardson… - Oncotarget, 2017 - ncbi.nlm.nih.gov
… Effects of Aurora Kinase inhibitor II treatment of PCa cells +/- RALA and miR-331-3p … Effects of Aurora kinase inhibitor II treatment of PCa cells +/- RALA and miR-331-3p …
Number of citations: 24 www.ncbi.nlm.nih.gov
EO Dos Santos, TC Carneiro-Lobo… - Molecular …, 2016 - molecular-cancer.biomedcentral …
… In order to test this hypothesis, we assessed if simultaneous inhibition of AURKA and AURKB activity with Aurora Kinase Inhibitor II (AI II), a dual Aurora kinase pharmacological inhibitor…
Number of citations: 46 molecular-cancer.biomedcentral.com
D Galetta, L Cortes-Dericks - Cancers, 2020 - mdpi.com
Simple Summary Lung cancer has remained one of the major causes of death worldwide. Thus, a more effective treatment approach is essential, such as the inhibition of specific cancer…
Number of citations: 20 www.mdpi.com
K Sumi, K Tago, T Kasahara, M Funakoshi-Tago - FEBS letters, 2011 - Elsevier
… CDDP and Aurora kinase inhibitor II were purchased from Nihon-Kayaku and Calbiochem, respectively. Anti-Aurka antibody and anti-Flag antibody (M2) were purchased from SIGMA. …
Number of citations: 38 www.sciencedirect.com
M Ezzeldin, E Borrego-Diaz, M Taha, T Esfandyari… - Molecular Oncology, 2014 - Elsevier
… Additionally, the use of geranyl–geranyl transferase inhibitor (GGTI, an inhibitor of Ral activation) and Aurora kinase inhibitor II resulted in a significant decrease in the proliferation of …
Number of citations: 52 www.sciencedirect.com
D Demidov, I Lermontova, O Weiss, J Fuchs… - The Plant …, 2014 - Wiley Online Library
… (a–c) Growth of 7-day-old (a) wild type diploid seedlings germinated in the absence of inhibitor, or (b) in presence of 10 μm Aurora kinase inhibitor II, or (c) of 10 μm oryzalin. All three …
Number of citations: 30 onlinelibrary.wiley.com
K Ito, S Kuroki, M Kobayashi, K Ono, T Washizu… - The Veterinary …, 2013 - Elsevier
Canine histiocytic sarcoma (HS) is an aggressive and fatal neoplasm that has a high recurrence rate and metastatic nature. In the present report, compounds were screened for their …
Number of citations: 13 www.sciencedirect.com
M Sadaie, C Dillon, M Narita, ARJ Young… - Molecular biology of …, 2015 - Am Soc Cell Biol
… Indeed, the IRGs included some compounds (Aurora kinase inhibitor II and SU6656) that can inhibit AURK (Bain et al., 2007). Therefore we tested whether the inhibition of AURKB …
Number of citations: 52 www.molbiolcell.org
X Sun, T Sun, T Wang, Y Zhang, H Liu, Q Wang… - Chemical Research in …, 2013 - Springer
… The aurora kinase inhibitor II(CAS 331770-21-9) was used as the positive control. The pyrazoleanthrone derivatives’ hydrochlorides (synthesized compounds 6) were examined for their …
Number of citations: 2 link.springer.com
S Sankaran, DE Crone, RE Palazzo, JD Parvin - Cancer research, 2007 - AACR
… Tissue culture experiments involving the transient addition of Aurora kinase inhibitor II (EMD … To test if AURKA was involved, various concentrations of aurora kinase inhibitor II, which …
Number of citations: 90 aacrjournals.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.